molecular formula C8H10NO4PS B12736171 Ethyl (p-nitrophenyl)phosphonothioate CAS No. 12262-83-8

Ethyl (p-nitrophenyl)phosphonothioate

Cat. No.: B12736171
CAS No.: 12262-83-8
M. Wt: 247.21 g/mol
InChI Key: BTCJTZHMWDKPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Ethyl (p-nitrophenyl)phosphonothioate can be synthesized through a multi-step process. One common method involves the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) to yield the final product . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (p-nitrophenyl)phosphonothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation, bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Ethyl (p-nitrophenyl)phosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system . This mechanism is responsible for its insecticidal properties and its neurotoxic effects in non-target organisms.

Comparison with Similar Compounds

Ethyl (p-nitrophenyl)phosphonothioate is similar to other organophosphorus insecticides such as:

Compared to these compounds, this compound is unique due to its specific molecular structure, which influences its reactivity and toxicity profile. Its effectiveness as an insecticide and its specific inhibition of AChE make it a valuable compound in both research and industrial applications.

Properties

CAS No.

12262-83-8

Molecular Formula

C8H10NO4PS

Molecular Weight

247.21 g/mol

IUPAC Name

ethoxy-hydroxy-(4-nitrophenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10NO4PS/c1-2-13-14(12,15)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,15)

InChI Key

BTCJTZHMWDKPQW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.